molecular formula C16H22N2 B12683843 6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine CAS No. 93804-20-7

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine

Cat. No.: B12683843
CAS No.: 93804-20-7
M. Wt: 242.36 g/mol
InChI Key: MBMBJVROTQXTGC-UHFFFAOYSA-N
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Description

EINECS 298-394-4, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is widely used in industrial applications, particularly in the production of resins and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the cyclization of dicyandiamide under acidic conditions, which also produces 1,3,5-Triazine-2,4,6-triamine.

Industrial Production Methods

In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where cyanuric chloride is reacted with ammonia. The process is optimized to maximize yield and minimize by-products. The resulting product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into other triazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various triazine derivatives, which have applications in different industrial processes.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of resins, plastics, and other materials.

Mechanism of Action

The mechanism by which 1,3,5-Triazine-2,4,6-triamine exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can be crucial in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Melamine: Another triazine derivative, melamine is widely used in the production of melamine resins.

    Cyanuric Acid: This compound is structurally similar and is used in the production of disinfectants and herbicides.

Uniqueness

1,3,5-Triazine-2,4,6-triamine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications.

Properties

CAS No.

93804-20-7

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

2-(1-methylcyclohexa-2,4-dien-1-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

InChI

InChI=1S/C16H22N2/c1-14-7-6-8-15(18-14)13-17-12-11-16(2)9-4-3-5-10-16/h3-9,17H,10-13H2,1-2H3

InChI Key

MBMBJVROTQXTGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2(CC=CC=C2)C

Origin of Product

United States

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